molecular formula C12H17BrOZn B14875650 4-[(N-Pentyloxy)methyl]phenylZinc bromide

4-[(N-Pentyloxy)methyl]phenylZinc bromide

Cat. No.: B14875650
M. Wt: 322.5 g/mol
InChI Key: CMUWOJXSGQLXOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(N-PENTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry due to its ability to dissolve a wide range of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-PENTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 4-[(N-PENTYLOXY)METHYL]BROMOBENZENE with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified and standardized to a concentration of 0.25 M in THF for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-[(N-PENTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, aryl halides, and bases such as potassium carbonate.

    Conditions: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions are often complex organic molecules, including biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

4-[(N-PENTYLOXY)METHYL]PHENYLZINC BROMIDE is used in various scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: It is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-[(N-PENTYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the presence of a catalyst, which helps to stabilize the transition state and lower the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc Bromide
  • Benzylzinc Bromide
  • 4-Fluorophenylzinc Bromide
  • Cyclohexylzinc Bromide

Uniqueness

4-[(N-PENTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the N-pentyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of specific organic molecules that require this unique structural feature.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);pentoxymethylbenzene

InChI

InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h5-6,8-9H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

CMUWOJXSGQLXOR-UHFFFAOYSA-M

Canonical SMILES

CCCCCOCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.